
3-(二氟甲氧基)-5-甲基-1,2-恶唑-4-胺
描述
Synthesis Analysis
The synthesis of compounds with difluoromethoxy groups has been studied. One approach involves the use of visible-light photoredox catalysis. This method has been used to successfully trifluoromethylate alkyl or halide substituted as well as more structurally elaborate (hetero)aryl-hydroxylamides .
Chemical Reactions Analysis
The chemical reactions involving difluoromethoxy groups have been studied. For example, a chemoselective catalytic hydrodefluorination of trifluoromethylalkenes towards mono-/gem-di-fluoroalkenes under metal-free conditions has been reported .
科学研究应用
在合成其他化合物中的应用
化合物“3-(二氟甲氧基)-5-甲基-1,2-恶唑-4-胺”可作为合成其他复杂分子的构建块 。其独特的结构和性质使其成为各种化学反应中宝贵的组成部分。
纳米技术中的应用
该化合物已用于合成用于电子和光子应用的量子点。量子点是半导体材料的微小颗粒或纳米晶体,其直径在 2-10 纳米范围内。 量子点的电子特性与其尺寸和形状密切相关,这些特性可以在合成过程中精确控制.
在肺纤维化研究中的作用
研究表明,具有类似结构的化合物,如 3-环丙基甲氧基-4-(二氟甲氧基)苯甲酸,对体外 TGF-β1 诱导的上皮间质转化 (EMT) 和体内博莱霉素诱导的肺纤维化具有抑制作用 。 这表明“3-(二氟甲氧基)-5-甲基-1,2-恶唑-4-胺”可能具有类似的效应,可用于与肺纤维化相关的研究 .
在显示技术中的潜在应用
该化合物在量子点合成中的应用表明其在显示技术中的潜在应用。 量子点可以根据其尺寸发射各种颜色的光,这可以用来制造具有宽色域和高亮度的显示器.
在传感器技术中的应用
使用该化合物合成的量子点可潜在地用于传感器技术。 量子点的独特特性,例如其尺寸依赖性光学和电子特性,使其适合用于各种类型的传感器.
潜在的治疗应用
鉴于该化合物对 TGF-β1 诱导的 EMT 具有抑制作用,它可能用作减少特发性肺纤维化 (IPF) 的治疗靶点 。 但是,需要更多研究来证实这种潜在的应用 .
属性
IUPAC Name |
3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2O2/c1-2-3(8)4(9-11-2)10-5(6)7/h5H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQVMFQOGRCQCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)OC(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


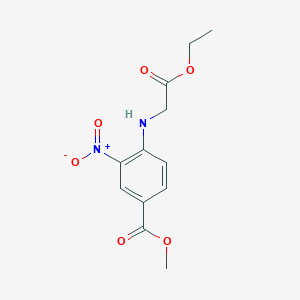
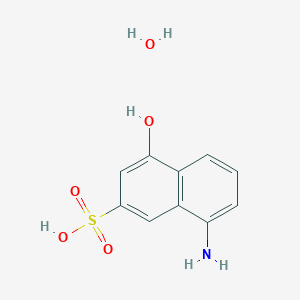
![1-Azaspiro[3.3]heptane oxalate](/img/structure/B1473777.png)
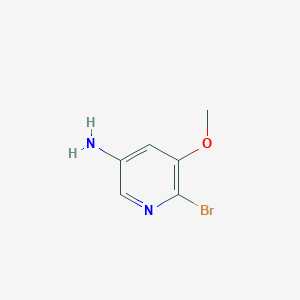

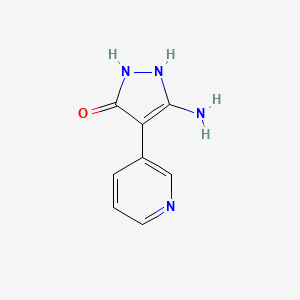





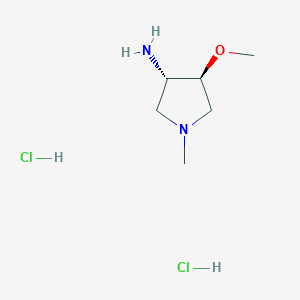
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B1473795.png)

